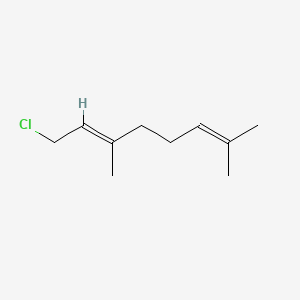

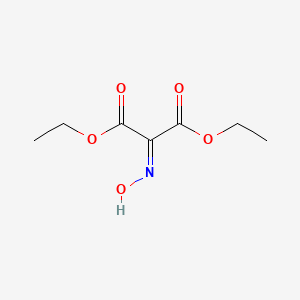

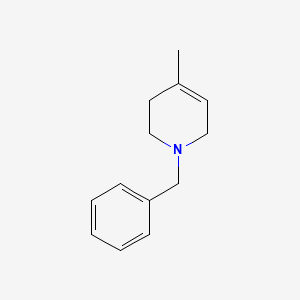

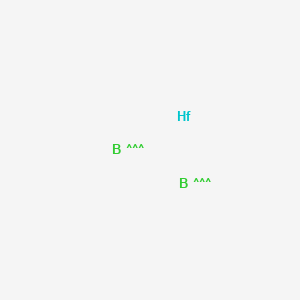

![molecular formula C8H6N2O B1337132 3-Imidazo[1,2-a]pyridin-carbaldehyd CAS No. 6188-43-8](/img/structure/B1337132.png)

3-Imidazo[1,2-a]pyridin-carbaldehyd

Übersicht

Beschreibung

Imidazo[1,2-a]pyridine-3-carbaldehyde (IPCA) is an important heterocyclic aromatic compound that is widely used in a variety of scientific research applications. It is a key intermediate in the synthesis of several drugs and other biologically active compounds. IPCA is also known as 2-imidazol-3-yl-3-methyl-2-oxopropanal, 3-methyl-2-imidazol-3-yl-2-oxopropanal, and 3-methyl-2-imidazol-3-yl-2-oxopropanoic acid aldehyde. The compound is an important building block for the synthesis of many pharmaceuticals, dyes, and other biologically active molecules.

Wissenschaftliche Forschungsanwendungen

3-Imidazo[1,2-a]pyridin-carbaldehyd: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung:

Optoelektronische Geräte

3-Imidazo[1,2-a]pyridin-Derivate sind für ihr Potenzial in der Materialwissenschaft bekannt, insbesondere in der Entwicklung optoelektronischer Geräte. Diese Geräte, zu denen Leuchtdioden (LEDs), Photodetektoren und Solarzellen gehören, profitieren von den lumineszierenden Eigenschaften dieser Verbindungen .

Sensoren

Die einzigartigen strukturellen Eigenschaften von this compound machen es zu einem exzellenten Kandidaten für Sensoranwendungen. Sensoren auf Basis dieser Verbindung können verschiedene Umwelt- und biologische Reize mit hoher Empfindlichkeit erkennen .

Krebsmedikamente

Im pharmazeutischen Bereich haben sich 3-Imidazo[1,2-a]pyridin-Derivate als vielversprechende Antikrebsmittel erwiesen. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, macht sie wertvoll für die Entwicklung neuer onkologischer Therapien .

Konfokale Mikroskopie und Bildgebung

Diese Verbindungen dienen als effiziente Emitter für konfokale Mikroskopie- und Bildgebungsanwendungen. Ihre lumineszierenden Eigenschaften verbessern die Qualität der mit diesen Techniken erhaltenen Bilder und unterstützen so die wissenschaftliche Forschung .

Medizinische Chemie

Als ein als „Drug Prejudice“-Gerüst erkanntes Molekül spielt this compound eine bedeutende Rolle in der medizinischen Chemie. Es ist an der Synthese verschiedener therapeutischer Wirkstoffe beteiligt, da es eine breite Palette an biologischen Aktivitäten aufweist .

Materialwissenschaft

Der strukturelle Charakter von this compound macht es auch in der Materialwissenschaft nützlich. Es trägt zur Entwicklung neuer Materialien mit gewünschten Eigenschaften für verschiedene technologische Anwendungen bei .

Katalyse

3-Imidazo[1,2-a]pyridin-Derivate bilden Komplexe mit Metallen wie Kupfer, die katalytische Aktivität zeigen. Diese Komplexe werden in Oxidationsreaktionen und anderen Prozessen verwendet, die Katalysatoren erfordern .

Organometallchemie und Naturstoffe

Als ausgeprägte organische, stickstoffverbrückte, heterocyclische Verbindungen finden sie Anwendung in der Synthese von Organometallverbindungen und Naturstoffen. Ihre vielseitige chemische Struktur ermöglicht eine Vielzahl von synthetischen Möglichkeiten .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridine-3-carbaldehyde is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry The primary targets of these compounds are not explicitly mentioned in the available literature

Mode of Action

The mode of action of Imidazo[1,2-a]pyridine-3-carbaldehyde involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold . This functionalization is achieved through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Biochemical Pathways

The imidazo[1,2-a]pyridine class of compounds, to which imidazo[1,2-a]pyridine-3-carbaldehyde belongs, is known to be involved in various biochemical reactions .

Action Environment

It is known that the oxidation efficiency of complexes formed by imidazo[1,2-a]pyridine derivatives depends on several factors, including the nature of the substituents on the ligands and the anions of the copper salts .

Biochemische Analyse

Biochemical Properties

Imidazo[1,2-a]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Imidazo[1,2-a]pyridine-3-carbaldehyde has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Molecular Mechanism

The mechanism of action of Imidazo[1,2-a]pyridine-3-carbaldehyde at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Imidazo[1,2-a]pyridine-3-carbaldehyde is involved in various metabolic pathways. It interacts with several enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMZVDLDHKECSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440961 | |

| Record name | imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6188-43-8 | |

| Record name | imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to Imidazo[1,2-a]pyridine-3-carbaldehyde?

A1: Several synthetic strategies have been reported, including:

- Condensation reactions: This involves reacting 2-aminopyridine with various electrophiles, such as α-bromoketones or α-haloaldehydes, followed by cyclization and oxidation. [, , ]

- Multi-step synthesis: This can involve a sequence of reactions starting from readily available precursors like 2-aminopyridine. []

- Microwave-assisted solid-phase transformation: This method utilizes 3-Trimethylsilyl- or 3-Triethylgermyl-2-propynols as starting materials and employs microwave irradiation for efficient transformation. [, ]

Q2: What are the key structural features of Imidazo[1,2-a]pyridine-3-carbaldehyde?

A2: The compound features an imidazo[1,2-a]pyridine core with a carbaldehyde group at the 3-position. Its molecular formula is C8H6N2O, and it has a molecular weight of 146.15 g/mol. [] Spectroscopic data such as IR, 1H-NMR, and mass spectrometry are routinely employed to confirm its structure. [, ]

Q3: How does the structure of Imidazo[1,2-a]pyridine-3-carbaldehyde influence its reactivity?

A3: The presence of the carbaldehyde group makes it a reactive electrophile, enabling it to participate in various reactions like:

- Condensation reactions: It readily condenses with amines to form Schiff bases. []

- Cyclization reactions: It reacts with urea or thiourea under basic conditions to yield oxopyrimidines or thiopyrimidines, respectively. [, ]

- Multicomponent reactions: It can participate in one-pot multicomponent reactions with thiosemicarbazide and substituted 3-(2-bromoacetyl)-2H-chromen-2-ones, leading to imidazo[1,2-a]pyridine incorporated thiazolyl coumarins. []

Q4: What are the main applications of Imidazo[1,2-a]pyridine-3-carbaldehyde?

A4: The compound serves as a versatile building block in synthesizing diverse heterocyclic compounds. These derivatives have demonstrated promising biological activities, including:

- Antimicrobial activity: Various chalcones [], oxopyrimidines, and thiopyrimidines [] synthesized from Imidazo[1,2-a]pyridine-3-carbaldehyde have shown promising antibacterial and antifungal properties.

- Anticancer activity: Derivatives incorporating 2,4-thiazolidinedione moieties have displayed promising in vitro anticancer activity against MCF-7 and HCT-116 cell lines. []

- Antituberculosis activity: 4,5-dihydropyrrolo[1,2-a]quinoxalines derived from Imidazo[1,2-a]pyridine-3-carbaldehyde exhibit significant activity against Mycobacterium tuberculosis H37Rv. []

Q5: Is there any research on the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine-3-carbaldehyde derivatives?

A5: While specific SAR studies are limited in the provided research, it is evident that modifying the substituents on the imidazo[1,2-a]pyridine core and the nature of the heterocyclic systems fused to it significantly influences the biological activity of the resulting compounds. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)